![molecular formula C9H9N3O2 B13243847 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B13243847.png)
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an azetidine ring, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The unique combination of these rings imparts specific chemical properties that make it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding hydrazide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazide derivatives.
Substitution: N-substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound has potential applications as a bioactive molecule. It can be used in the design of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine
In medicine, this compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It can also be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can interact with enzyme active sites, while the furan and oxadiazole rings can interact with receptor binding sites. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but with a thiophene ring instead of a furan ring.
5-(Azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a pyridine ring instead of a furan ring.
5-(Azetidin-3-yl)-3-(benzofuran-2-yl)-1,2,4-oxadiazole: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole lies in its combination of the azetidine, furan, and oxadiazole rings. This specific combination imparts unique chemical properties, such as reactivity and stability, making it a valuable compound for research and development in various fields.
Biological Activity
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H10N4O2, with a CAS number of 1427402-13-8. The compound features an azetidine ring and a furan moiety linked through an oxadiazole structure.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of Furan and Oxadiazole Moieties : This can be achieved through cyclization reactions involving appropriate precursors.
- Coupling with Azetidine : The azetidine component is introduced using nucleophilic substitution or coupling reactions under controlled conditions.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of derivatives related to this compound. For instance, a study demonstrated that compounds with similar structural features exhibited significant cytotoxicity against MCF-7 breast cancer cell lines. The percentage of inhibition ranged from 89% to 94% at varying concentrations compared to standard drugs like doxorubicin .
Antimicrobial Activity
Research has also indicated that compounds containing the oxadiazole moiety possess antimicrobial properties. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signaling pathways critical for cellular functions.
Study on Cytotoxicity
In a recent study focused on azetidine derivatives, it was found that modifications to the oxadiazole structure significantly enhanced cytotoxic effects against cancer cells. The study utilized MTT assays to quantify cell viability and establish structure-activity relationships .
Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated promising activity, suggesting that further exploration could lead to novel antimicrobial agents .
Comparative Analysis
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-7(13-3-1)8-11-9(14-12-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
MULAMNRWNUGJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CO3 |
Origin of Product |
United States |
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